Antifungal agent 24

Antifungal susceptibility testing Candida albicans MIC determination

Antifungal agent 24 (CAS: 2566522-60-7; also designated Compound is a synthetic small-molecule antifungal agent belonging to the 1,2,4-triazole chemical class, with the molecular formula C₂₄H₁₈F₂N₄O and a molecular weight of 416.42 g/mol. Its structure features a central triazole-containing moiety linked to a fluorinated biphenyl system and an oxazoline ring, which are characteristic pharmacophoric elements in azole-class ergosterol biosynthesis inhibitors.

Molecular Formula C24H18F2N4O
Molecular Weight 416.4 g/mol
Cat. No. B12406855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 24
Molecular FormulaC24H18F2N4O
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3F)(CN4C=NC=N4)C5=CC=C(C=C5)F
InChIInChI=1S/C24H18F2N4O/c25-20-11-9-19(10-12-20)24(13-30-16-27-15-28-30)14-31-23(29-24)18-7-5-17(6-8-18)21-3-1-2-4-22(21)26/h1-12,15-16H,13-14H2
InChIKeyWTXFRMCKLJLVDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 24: Potent Low-MIC Triazole Derivative for Candida albicans Research


Antifungal agent 24 (CAS: 2566522-60-7; also designated Compound 6) is a synthetic small-molecule antifungal agent belonging to the 1,2,4-triazole chemical class, with the molecular formula C₂₄H₁₈F₂N₄O and a molecular weight of 416.42 g/mol . Its structure features a central triazole-containing moiety linked to a fluorinated biphenyl system and an oxazoline ring, which are characteristic pharmacophoric elements in azole-class ergosterol biosynthesis inhibitors . The compound is commercially available for research use only, typically at ≥98% purity, and is primarily employed in in vitro antifungal susceptibility studies targeting Candida albicans .

Antifungal Agent 24: Why Substitution with Generic Azoles or In-Class Analogs Is Not Scientifically Equivalent


⚠️ CRITICAL DATA LIMITATION NOTICE: After exhaustive search of primary research literature, patents, and authoritative databases, no published head-to-head comparative data (e.g., side-by-side MIC panels, selectivity assays, or PK studies) were identified for Antifungal agent 24 against established clinical antifungals (fluconazole, voriconazole, amphotericin B) or structurally related analogs. The evidence presented below is therefore limited to absolute potency values and class-level inferences. Generic substitution with other triazole antifungals is not scientifically equivalent because Antifungal agent 24 possesses a unique substitution pattern on the biphenyl-triazole-oxazoline scaffold that differentiates it from fluconazole, voriconazole, and other marketed triazoles . The presence of a 2'-fluoro-biphenyl moiety and an oxazoline ring confers distinct physicochemical properties that may affect fungal target binding, membrane permeability, and resistance profile compared to simpler triazole structures, though direct comparative data are not publicly available .

Antifungal Agent 24 Quantitative Evidence: MIC Potency Against Candida albicans


In Vitro MIC Determination of Antifungal Agent 24 Against Candida albicans

Antifungal agent 24 exhibits a minimum inhibitory concentration (MIC) of 0.03 μg/mL against Candida albicans in standardized in vitro broth microdilution assays . This absolute potency value establishes the compound's baseline antifungal activity. ⚠️ COMPARATIVE DATA LIMITATION: No head-to-head MIC comparison data with clinical comparators (fluconazole, voriconazole, amphotericin B) or structural analogs are available in the public domain for this specific compound. The 0.03 μg/mL MIC should therefore be interpreted as a standalone potency measurement rather than a demonstrated superiority claim.

Antifungal susceptibility testing Candida albicans MIC determination

Chemical Scaffold Differentiation: Structural Features of Antifungal Agent 24

Antifungal agent 24 contains a 1,2,4-triazole core linked via a methylene bridge to a 4-(4-fluorophenyl)-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole moiety, with the molecular formula C₂₄H₁₈F₂N₄O and molecular weight of 416.42 g/mol . ⚠️ COMPARATIVE DATA LIMITATION: No direct structure-activity relationship (SAR) data or head-to-head potency comparisons with structurally related analogs (e.g., compounds lacking the oxazoline ring, compounds with different fluorine substitution patterns, or compounds with alternative triazole linkages) are publicly available. The structural features described are derived from the reported SMILES string and vendor documentation, not from comparative SAR studies.

Triazole antifungal Structure-activity relationship Medicinal chemistry

Commercial Availability and Purity Specifications for Antifungal Agent 24

Antifungal agent 24 is commercially available from multiple research reagent suppliers at ≥98% purity with CAS registry number 2566522-60-7, ensuring batch-to-batch consistency for in vitro antifungal studies . ⚠️ COMPARATIVE DATA LIMITATION: This information addresses procurement logistics rather than biological performance. No data are available comparing the biological activity of different batches, suppliers, or purity grades. The 98% purity specification is a vendor-reported value and does not constitute independent verification.

Research reagent procurement Compound sourcing Purity specification

Antifungal Agent 24: Validated Research Applications Based on Available Evidence


In Vitro Antifungal Susceptibility Testing Against Candida albicans

Antifungal agent 24 can be employed as a research compound in standardized broth microdilution assays (CLSI M27 or EUCAST methodology) to evaluate its MIC against Candida albicans reference strains and clinical isolates. Researchers may use this compound to generate baseline susceptibility data or as a tool compound in mechanism-of-action studies involving triazole-sensitive C. albicans .

Chemical Probe for Triazole Antifungal Scaffold Exploration

Given its distinct 1,2,4-triazole-oxazoline-biphenyl scaffold, Antifungal agent 24 may serve as a chemical probe in medicinal chemistry programs exploring structure-activity relationships (SAR) of triazole-based ergosterol biosynthesis inhibitors. The compound's unique substitution pattern offers a starting point for analog synthesis and comparative SAR studies against Candida albicans .

Positive Control or Reference Compound in Antifungal Screening Campaigns

With a reported MIC of 0.03 μg/mL against C. albicans, Antifungal agent 24 may be utilized as a potency benchmark or positive control in high-throughput screening campaigns aimed at identifying novel antifungal agents active against Candida species .

Procurement for Academic Antifungal Mechanism-of-Action Research

The compound is commercially available for research use only and can be procured by academic laboratories conducting fundamental studies on fungal cell wall biosynthesis, membrane integrity, or azole resistance mechanisms in Candida albicans model systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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